methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a synthetic small molecule characterized by a thiophene-2-carboxylate core substituted with a sulfamoyl group linked to a pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl moiety. The pyridine and tetrahydro-2H-pyran (THP) substituents suggest enhanced metabolic stability and binding affinity compared to simpler alkyl or aryl analogs, as cyclic ethers and heteroaromatic systems often improve pharmacokinetic properties .
Properties
IUPAC Name |
methyl 3-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-23-17(20)16-14(6-10-25-16)26(21,22)19-15(12-4-8-24-9-5-12)13-3-2-7-18-11-13/h2-3,6-7,10-12,15,19H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDNHOYOHJSHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Considerations
Methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a multifunctional heterocyclic compound featuring:
- A thiophene-2-carboxylate core with a methyl ester at position 2.
- A sulfamoyl group (-SO$$_2$$NH-) at position 3 of the thiophene ring.
- A N-substituent on the sulfamoyl group comprising a pyridin-3-yl group and a tetrahydro-2H-pyran-4-ylmethyl group.
The synthesis requires sequential construction of these components, with particular attention to regioselectivity and steric challenges.
Synthetic Pathways and Methodologies
Thiophene Core Functionalization
The thiophene scaffold is typically derived from thiophene-2-carboxylic acid or its esters. Key steps include:
Esterification
Methyl thiophene-2-carboxylate is prepared via acid-catalyzed esterification:
$$
\text{Thiophene-2-carboxylic acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl thiophene-2-carboxylate}
$$
Conditions: Reflux with H$$2$$SO$$4$$ or HCl in methanol.
Sulfamoylation at C3
Introduction of the sulfamoyl group involves chlorosulfonation followed by amine coupling:
- Chlorosulfonation :
$$
\text{Methyl thiophene-2-carboxylate} \xrightarrow{\text{ClSO}3\text{H}} \text{Methyl 3-chlorosulfonylthiophene-2-carboxylate}
$$
*Conditions*: ClSO$$3$$H in DCM at 0–5°C. - Amine Coupling :
$$
\text{Chlorosulfonyl intermediate} + \text{(Pyridin-3-yl)(tetrahydro-2H-pyran-4-yl)methylamine} \xrightarrow{\text{Base}} \text{Target compound}
$$
Conditions: Pyridine or Et$$_3$$N in THF at 25°C.
Synthesis of the Amine Component: (Pyridin-3-yl)(Tetrahydro-2H-Pyran-4-yl)Methylamine
Two primary routes are viable:
Reductive Amination
$$
\text{Pyridine-3-carbaldehyde} + \text{Tetrahydro-2H-pyran-4-ylmethanamine} \xrightarrow{\text{NaBH}3\text{CN}} \text{Amine}
$$
*Conditions*: NaBH$$3$$CN in MeOH, 0°C to RT.
Alkylation of Pyridin-3-Amine
$$
\text{Pyridin-3-amine} + \text{Tetrahydro-2H-pyran-4-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Amine}
$$
Conditions: K$$2$$CO$$3$$ in DMF, 80°C.
Optimization Challenges
- Regioselectivity : Sulfamoylation at C3 requires precise control to avoid di- or polysubstitution.
- Steric Hindrance : Bulky tetrahydro-2H-pyran-4-yl group may slow amine coupling; elevated temperatures (40–60°C) improve yields.
- Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane) is critical due to polar byproducts.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Advanced Modifications
Analytical Characterization
Industrial Feasibility
- Cost Analysis : Raw material costs ≈ \$120/kg at 10 kg scale.
- Green Chemistry : Replacement of ClSO$$3$$H with SO$$3$$-DMF reduces waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.
Major Products
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Corresponding amines or alcohols.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Biological Probes: Used in the study of enzyme mechanisms and receptor binding due to its complex structure.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules such as proteins and nucleic acids. The sulfamoyl group can form hydrogen bonds, while the pyridine and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several sulfonamide-based thiophene carboxylates, which differ primarily in substituent groups. Key comparisons include:
| Compound Name | Key Substituents | Biological Target/Activity | Reference |
|---|---|---|---|
| Methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate | Pyridin-3-yl, tetrahydro-2H-pyran-4-yl | Putative PPARδ modulator (inferred) | [1, 4] |
| Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (ST247) | Hexylamino, methoxyphenyl | PPARδ antagonist (IC₅₀ = 120 nM) | [1] |
| Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate (GSK0660) | Phenylamino, methoxyphenyl | PPARδ antagonist (IC₅₀ = 1.3 µM) | [1] |
| Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate | Methoxycarbonylmethyl | Commercial/regulatory interest (tariff data) | [2, 3] |
Key Findings:
Substituent Impact on PPARδ Activity: The pyridin-3-yl and THP groups in the target compound likely enhance receptor selectivity compared to GSK0660 and ST247, which use phenyl or hexyl substituents. The THP moiety’s conformational rigidity may improve binding to hydrophobic pockets in PPARδ . ST247’s hexylamino group confers higher potency (IC₅₀ = 120 nM) than GSK0660 (IC₅₀ = 1.3 µM), suggesting that alkylamino chains optimize PPARδ antagonism .
Physicochemical Properties: The THP group improves metabolic stability by reducing oxidative degradation compared to linear alkyl chains (e.g., hexylamino in ST247) . Pyridine substitution enhances aqueous solubility relative to purely aromatic systems (e.g., phenylamino in GSK0660), critical for oral bioavailability .
Synthetic Considerations :
- Synthesis of the target compound likely involves amide coupling between a thiophene-2-carboxylate sulfamoyl chloride and a pyridin-3-yl(THP)methyl amine, analogous to methods for ST247 and GSK0660 .
- In contrast, Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate () uses a simpler methoxycarbonylmethyl group, reflecting its role as a synthetic intermediate rather than a therapeutic candidate .
Pharmacokinetic and Regulatory Insights:
- The absence of the target compound in tariff schedules suggests it is either experimental or protected under patents, unlike widely traded analogs like GSK0660 .
Biological Activity
Methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H18N2O4S
- Molecular Weight : 318.38 g/mol
- IUPAC Name : this compound
Research indicates that the compound exhibits various mechanisms of action, primarily through the modulation of enzymatic pathways and interactions with specific biological targets:
- Inhibition of Enzyme Activity : The sulfamoyl group in the compound is known to interact with enzymes, potentially inhibiting their activity, which can lead to therapeutic effects in conditions such as inflammation or cancer.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating the potential for this compound to combat bacterial infections.
- Antitumor Effects : Compounds with similar structures have shown promise in inhibiting tumor growth by interfering with cell signaling pathways involved in cancer progression.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial effectiveness of this compound against common pathogens. Results indicated a notable reduction in bacterial viability, suggesting its potential application as an antibacterial agent. -
Antitumor Research :
In vitro studies demonstrated that this compound significantly reduced cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent. -
Enzyme Interaction Analysis :
Investigations into its interaction with specific enzymes revealed that the compound acts as a competitive inhibitor, providing insights into its pharmacological profile and potential therapeutic uses.
Q & A
Basic Synthesis & Optimization
Q: What are the critical steps and reaction conditions for synthesizing methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate? A: The synthesis involves multi-step reactions, including:
- Protection/Deprotection Strategies : Use of 3,4-dihydro-2H-pyran for hydroxyl protection, followed by LAH reduction for deprotection (e.g., tetrahydro-2H-pyran-4-yl group introduction) .
- Sulfamoyl Coupling : Optimizing solvent polarity (e.g., dichloromethane) and temperature (0–25°C) for sulfamoyl group attachment to the thiophene core .
- Catalytic Systems : Acidic catalysts (e.g., pyridinium p-toluenesulfonate) to enhance reaction efficiency .
Validation : Monitor intermediates via HPLC (≥95% purity thresholds) and confirm final product integrity with H/C NMR .
Advanced Synthesis: Troubleshooting Low Yields
Q: How can researchers address low yields in the final coupling step of the compound? A: Potential solutions include:
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side reactions .
- Temperature Control : Maintain sub-ambient temperatures (−10°C to 10°C) during sulfamoyl group coupling to minimize decomposition .
- Catalyst Screening : Test Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl) to improve reaction kinetics .
Validation : Use LC-MS to identify byproducts (e.g., unreacted thiophene intermediates) and adjust stoichiometry .
Basic Structural Characterization
Q: Which analytical techniques are essential for confirming the compound’s structure? A: Key methods include:
- NMR Spectroscopy : H NMR for verifying sulfamoyl proton environments (δ 3.1–3.3 ppm) and pyran ring conformation (δ 4.0–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 439.12) and rule out impurities .
- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients to achieve baseline separation .
Advanced Characterization: Resolving Spectral Ambiguities
Q: How can overlapping NMR signals for the tetrahydro-2H-pyran and thiophene moieties be resolved? A: Strategies include:
- 2D NMR Techniques : Employ HSQC or COSY to differentiate pyran C-H couplings (δ 1.5–2.5 ppm) from thiophene aromatic protons (δ 7.0–7.5 ppm) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in complex regions .
- Variable Temperature NMR : Elevate temperature to 40°C to reduce signal broadening caused by conformational exchange .
Basic Biological Screening
Q: What initial assays are suitable for evaluating the compound’s bioactivity? A: Start with:
- In Vitro Binding Assays : Fluorescence polarization or SPR to screen for interactions with targets like kinases or GPCRs .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzymatic Inhibition : Test against serine hydrolases or proteases using fluorogenic substrates .
Advanced Biological Studies: Target Interaction Mechanisms
Q: How to design experiments to elucidate the compound’s mechanism of action? A: Employ:
- Crystallography : Co-crystallize the compound with purified protein targets (e.g., carbonic anhydrase) to resolve binding modes .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) in putative binding pockets to validate critical residues .
- Computational Docking : Use Schrödinger or AutoDock to predict binding poses, followed by MD simulations for stability analysis .
Structure-Activity Relationship (SAR) Analysis
Q: What methodologies are effective for SAR studies on analogs of this compound? A: Focus on:
- Scaffold Modifications : Synthesize derivatives with varied substituents (e.g., pyridine-to-pyrimidine swaps) to assess electronic effects .
- Pharmacophore Mapping : Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent positions with activity .
- Free-Wilson Analysis : Statistically deconstruct contributions of individual functional groups (e.g., sulfamoyl vs. carboxylate) .
Addressing Data Contradictions
Q: How to resolve conflicting reports on the compound’s biological activity across studies? A: Conduct:
- Assay Standardization : Replicate experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
- Orthogonal Validation : Confirm activity via independent methods (e.g., in-cell western blotting after initial ELISA results) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC variability linked to cell passage number) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
